Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01329D
Taking the advantages of hierarchical nitrogen-doped carbon nanocages (hNCNCs) with nanocavities for encapsulation and multiscale micro-meso-macropores/high conductivity for mass/electron synergistic transportation, a conversion-type CuO anode material is confined inside hNCNCs for potassium storage. The so-obtained yolk-shelled CuO@hNCNC hybrids have tunable CuO contents in the range of 11.7–63.7 wt%. The unique architecture leads to the loss-free pulverization of the active components during charge/discharge, which increases the surface-controlled charge storage, shortens the K+ solid diffusion lengths with an enlarged K+ diffusion coefficient, and meanwhile enhances the rate capability and durability. Consequently, the optimized CuO@hNCNC delivers a high specific capacity of 498 mA h g−1 at 0.1 A g−1 and 194 mA h g−1 at 10.0 A g−1 based on the total mass of CuO@hNCNC, and a long-term stability. The capacity based on the CuO active component reaches a record-high 522 mA h g−1 at 1.0 A g−1 after 2000 cycles, which is ca. 2.5 times the state-of-the-art value in the literature. The evolution of the cycling performance with CuO loading is well understood based on the loss-free pulverization. This study demonstrates a new strategy to turn the generally harmful pulverization of active components into a beneficial factor for K+ storage, which paves the way for exploring high-performance anodes for rechargeable batteries.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00308F
The degradation of a single-site atomically dispersed, model Fe–N–C powder catalyst with high activity is investigated using cryo-Mössbauer spectroscopy. The results indicate a degradation initiated by an Fe2+ to Fe3+ oxidation due to coordination of oxygen to tetrapyrrolic Fe–N4 sites at atmospheric conditions (change between characteristic doublets) before iron(III) oxide is formed (sextet). Thermal reactivation can be used to restore substantial catalytic activity of aged Fe–N–C powders.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01133J
We report on the use of molecular acceptors (MAs) and donor polymers processed with a biomass-derived solvent (2-methyltetrahydrofuran, 2-MeTHF) to facilitate bulk heterojunction (BHJ) organic photovoltaics (OPVs) with power conversion efficiency (PCE) approaching 15%. Our approach makes use of two newly designed donor polymers with an opened ring unit in their structures along with three molecular acceptors (MAs) where the backbone and sidechain were engineered to enhance the processability of BHJ OPVs using 2-MeTHF, as evaluated by an analysis of donor–acceptor (D–A) miscibility and interaction parameters. To understand the differences in the PCE values that ranged from 9–15% as a function of composition, the surface, bulk, and interfacial BHJ morphologies were characterized at different length scales using atomic force microscopy, grazing-incidence wide-angle X-ray scattering, resonant soft X-ray scattering, X-ray photoelectron spectroscopy, and 2D solid-state nuclear magnetic resonance spectroscopy. Our results indicate that the favorable D–A intermixing that occurs in the best performing BHJ film with an average domain size of ∼25 nm, high domain purity, uniform distribution and enhanced local packing interactions – facilitates charge generation and extraction while limiting the trap-assisted recombination process in the device, leading to high effective mobility and good performance.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D4MH90004A
A graphical abstract is available for this content
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01538F
The pivotal role of clusters and aromaticity in chemistry is undeniable, but there remains a gap in systematically understanding the aromaticity of metal–organic clusters. Herein, this article presents a novel metal–organic π-cluster, melding both metal–organic chemistry and aromaticity, to guide the construction of structurally stable Os-organic π-clusters. An in-depth analysis of these clusters reveals their bonding attributes, π-electronic composition, and origins of aromaticity, thereby confirming their unique metal–organic π-cluster properties. Furthermore, the Os5 cluster exhibits a promising third-order nonlinear optical (NLO) response, attributable to its narrow band gap and uniform electron/hole distribution, suggesting its potential as an optical switching material. This research introduces a fresh perspective on clusters, centered on delocalization, and broadens the domain of aromaticity studies. It also presents a novel method for designing efficient third-order NLO materials through consideration of the structure–activity relationship.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00852E
In contrast to CsH2PO4 (cesium dihydrogen phosphate, CDP), a material with a well-established superprotonic transition to a high conductivity state at 228 °C, RbH2PO4 (rubidium dihydrogen phosphate, RDP) decomposes upon heating under ambient pressure conditions. Here we find, from study of the (1 − x)RbH2PO4 – xRb2HPO4 system, the remarkable occurrence of cubic, off-stoichiometric RbH2−3y(PO4)1−y, or α-RDP, with a variable Rb : PO4 ratio. Materials were characterized by simultaneous thermal analysis and in situ X-ray powder diffraction performed under high steam partial pressure, from which the phase diagram between RbH2PO4 (x = 0) and Rb5H7(PO4)4 (x = 1/4) was established. The system displays eutectoid behavior, with a eutectoid transition temperature of 242.0 ± 0.5 °C and eutectoid composition of x = 0.190 ± 0.004. Even the end-member Rb5H7(PO4)4 appears to transform to α-RDP, implying y in the chemical formula of 0.2 and a phosphate site vacancy concentration as high as 20%. Charge balance is attained by a decrease in the average number of protons on the remaining phosphate groups. The cubic lattice parameter at x = 0.180, near the eutectoid composition, and at a temperature of 249 °C is 4.7138(2) Å. This value is substantially smaller than the estimated ambient-pressure lattice parameter of stoichiometric RbH2PO4 of 4.837(12) Å, consistent with the proposal of phosphate site vacancies in the former. The superprotonic conductivity of the x = 0.180 material is 6 × 10−3 S cm−1 at 244 °C, a factor of three lower than that of CDP at the same temperature. While the engineering properties of α-RDP do not suggest immediate technological relevance, the discovery of a superprotonic solid acid with a high concentration of phosphate site vacancies opens new avenues for developing proton conducting electrolytes, and in particular, for controlling their transition behavior.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01143G
Enhancing the solution-processability of conjugated polymers (CPs) without diminishing their thin-film crystallinity is crucial for optimizing charge transport in organic field-effect transistors (OFETs). However, this presents a classic “Goldilocks zone” dilemma, as conventional solubility-tuning methods for CPs typically yield an inverse correlation between solubility and crystallinity. To address this fundamental issue, a straightforward skeletal randomization strategy is implemented to construct a quinoid-donor conjugated polymer, PA4T-Ra, that contains para-azaquinodimethane (p-AQM) and oligothiophenes as repeat units. A systematic study is conducted to contrast its properties against polymer homologues constructed following conventional solubility-tuning strategies. An unusually concurrent improvement of solubility and crystallinity is realized in the random polymer PA4T-Ra, which shows moderate polymer chain aggregation, the highest crystallinity and the least lattice disorder. Consequently, PA4T-Ra-based OFETs, fabricated under ambient air conditions, deliver an excellent hole mobility of 3.11 cm2 V−1 s−1, which is about 30 times higher than that of the other homologues and ranks among the highest for quinoidal CPs. These findings debunk the prevalent assumption that a random polymer backbone sequence results in decreased crystallinity. The considerable advantages of the skeletal randomization strategy illuminate new possibilities for the control of polymer aggregation and future design of high-performance CPs, potentially accelerating the development and commercialization of organic electronics.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00619K
Regulating protein folding including assisting de novo folding, preventing misfolding and aggregation, and facilitating refolding of proteins are of significant importance for retaining protein's biological activities. Here, we report a mixed shell polymeric micelle (MSPM)-based self-cooperative nanochaperone (self-CO-nChap) with enhanced activity to facilitate protein refolding. This self-CO-nChap was fabricated by introducing Hsp40-mimetic artificial carriers into the traditional nanochaperone to cooperate with the Hsp70-mimetic confined hydrophobic microdomains. The artificial carrier facilitates transfer and immobilization of client proteins into confined hydrophobic microdomains, by which significantly improving self-CO-nChap's capability to inhibit unfolding and aggregation of client proteins, and finally facilitating refolding. Compared to traditional nanochaperones, the self-CO-nChap significantly enhances the thermal stability of horseradish peroxidase (HRP) epicyclically under harsher conditions. Moreover, the self-CO-nChap efficiently protects misfolding-prone proteins, such as immunoglobulin G (IgG) antibody from thermal denaturation, which is hardly achieved using traditional nanochaperones. In addition, a kinetic partitioning mechanism was devised to explain how self-CO-nChap facilitates refolding by regulating the cooperative effect of kinetics between the nanochaperone and client proteins. This work provides a novel strategy for the design of protein folding regulatory materials, including nanochaperones.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01479G
The all-organic high-temperature polymer dielectrics with promising scale-up potential have witnessed much progress in the energy storage area, etc. However, the electron suppression trap mechanisms behind many all-organic dielectrics are still unclear, especially for high temperature resistant poly(p-phenylene benzobisoxazole) (PBO) polymers. To resolve this tough issue, we herein innovatively prepared PBO-based all-organic thin films containing sulfone-based polyimide (P(DSDA-ODA)) functioning as an electron trap phase using a facile and scalable co-curing method. The great linear dielectric properties of the prepared P(DSDA-ODA)/PBO films hold high dielectric thermal stability over the temperature range from 25 °C to 200 °C. The 60 wt% P(DSDA-ODA) systems yield the lowest leakage current (3.8 × 10−8 A cm−2). The tight structure and reduced leakage current enable an enhanced breakdown strength of 60 wt% P(DSDA-ODA)/PBO (470 kV mm−1), which is 1.7 times that of pure PBO. Meanwhile, it can reach 4.16 J cm−3 of energy density, which is 257% higher than that for pure PBO thin films while concurrently maintaining a long stable charge–discharge cycle (at least 5000 times) and high charge–discharge efficiency at 85.10%. Moreover, P(DSDA-ODA)/PBO still exhibits excellent energy storage performance at high temperature compared to PBO. This innovative strategy is further verified by replacing P(DSDA-ODA) with P(6FDA-ODA), and therefore lays a solid foundation for more investigation on scalable all-organic dielectrics.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01262J
The optoelectronic performance of organic semiconductor devices is related to the static and dynamic disorder in the film. The disorder can be assessed by considering the linewidth of its optical spectra. We focus on identifying the effect of conjugation length distribution on the static energetic disorder. Hence, we disentangle the contributions of static and dynamic disorder to the absorption and emission spectra of poly(3-(2,5-dioctylphenyl)-thiophene) (PDOPT) by exploring how the linewidth and energy of the spectra evolve upon cooling the sample from 300 K to 5 K. PDOPT has sterically hindered side chains that arrange such as to cause a planarized polymer backbone. This makes it a suitable model for a quasi-one-dimensional molecular system. By modelling the conjugated segments as coupled oscillators we find that the linewidth contribution resulting from the variation of conjugation length decreases linearly with decreasing exciton energy and extrapolates to zero at the energy corresponding to an infinite chain. These results provide a new avenue to the design of low disorder and hence high mobility polymeric semiconductors.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00982C
Sodium-ion batteries (SIBs) operating in aqueous electrolyte are an emerging technology that promises to be safer, cheaper, more sustainable and more efficient than their lithium-based counterparts. One of the great challenges associated with this technology is the development of advanced materials with high specific capacity to be used as electrodes. Herein, we describe an ingenious strategy to prepare unprecedented tri-component nanoarchitected thin films with superior performance when applied as anodes in aqueous SIBs. Taking advantage of the broadness and versatility of the liquid–liquid interfacial route, three transparent nanocomposite films comprising graphene, molybdenum sulphide and copper oxide nanoparticles have been prepared. The samples were characterized using several techniques, and the results demonstrated that depending on the specific experimental strategy, different nanoarchitectures are achieved, resulting in different and improved properties. An astonishing capacity of 1377 mA h g−1 at 0.1 A g−1 and a degree of recovery of 100% were observed for the film in which the interactions among the components were optimized. This is among the highest capacity values reported in the literature and demonstrates the potential of these tri-component materials to be used as anodes in aqueous sodium-ion batteries.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00635B
The spin–orbit interaction (SOI) plays an essential role in materials properties, and controlling its intensity has great potential in the design of materials. In this work, asymmetric [(La0.7Sr0.3MnO3)8/(BaTiO3)t/(SrTiO3)2]8 superlattices were fabricated on (001) SrTiO3 substrate with SrO or TiO2 termination, labelled as SrO-SL and TiO2-SL, respectively. The in-plane angular magnetoresistance of the superlattices shows a combination of two- and four-fold symmetry components. The coefficient of two-fold symmetry component has opposite sign with current I along [100] and [110] directions for TiO2-SL, while it has the same sign for SrO-SL. Detailed study shows that the asymmetric cation inter-mixing and ferroelectricity-modulated electronic charge transfer induce asymmetric electronic potential for SrO-SL with dominating Rashba SOI, and symmetric electronic potential for TiO2-SL with dominating Dresselhaus SOI induced by BaTiO3. This work shows that the Rashba and Dresselhaus SOIs are sensitive to the ferroelectric polarization in the asymmetric structure.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01304A
3D printing allows for moldless fabrication of continuous fiber composites with high design freedom and low manufacturing cost per part, which makes it particularly well-suited for rapid prototyping and composite product development. Compared to thermal-curable resins, UV-curable resins enable the 3D printing of composites with high fiber content and faster manufacturing speeds. However, the printed composites exhibit low mechanical strength and weak interfacial bonding for high-performance engineering applications. In addition, they are typically not reprocessable or repairable; if they could be, it would dramatically benefit the rapid prototyping of composite products with improved durability, reliability, cost savings, and streamlined workflow. In this study, we demonstrate that the recently emerged two-stage UV-curable resin is an ideal material candidate to tackle these grand challenges in 3D printing of thermoset composites with continuous carbon fiber. The resin consists primarily of acrylate monomers and crosslinkers with exchangeable covalent bonds. During the printing process, composite filaments containing up to 30.9% carbon fiber can be rapidly deposited and solidified through UV irradiation. After printing, the printed composites are subjected to post-heating. Their mechanical stiffness, strength, and inter-filament bonding are significantly enhanced due to the bond exchange reactions within the thermoset matrix. Furthermore, the utilization of the two-stage curable resin enables the repair, reshaping, and recycling of 3D printed thermosetting composites. This study represents the first detailed study to explore the benefits of using two-stage UV curable resins for composite printing. The fundamental understanding could potentially be extended to other types of two-stage curable resins with different molecular mechanisms.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01450A
Solid electrolyte is a crucial component of all-solid-state batteries, with sulphide solid electrolytes such as lithium argyrodite being closest to commercialization due to their high ionic conductivity and formability. In this study, borohydride/halide dual-substituted argyrodite-type electrolytes, Li7−α−βPS6−α−β(BH4)αXβ (X = Cl, Br, I; α + β ≤ 1.8), have been synthesized using a two-step ball-milling method without post-annealing. Among the various compositions, Li5.35PS4.35(BH4)1.15Cl0.5 exhibits the highest ionic conductivity of 16.4 mS cm−1 at 25 °C when cold-pressed, which further improves to 26.1 mS cm−1 after low temperature sintering. The enhanced conductivity can be attributed to the increased number of Li vacancies resulting from increased BH4 and halide occupancy and site disorder. Li symmetric cells with Li5.35PS4.35(BH4)1.15Cl0.5 demonstrate stable Li plating and stripping cycling for over 2,000 hours at 1 mA cm−2, along with a high critical current density of 2.1 mA cm−2. An all-solid-state battery prepared using Li5.35PS4.35(BH4)1.15Cl0.5 as the electrolyte and pure Li as the anode exhibits an initial coulombic efficiency of 86.4%. Although these electrolytes have limited thermal stability, it shows a wide compositional range while maintaining high ionic conductivity.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01108A
Treatment of wound biofilm infections faces challenges from both pathogens and uncontrolled host immune response. Treating both issues through a single vector would provide enhanced wound healing. Here, we report the use of a potent cationic antimicrobial polymer to generate siRNA polyplexes for dual-mode treatment of wound biofilms in vivo. These polyplexes act both as an antibiofilm agent and a delivery vehicle for siRNA for the knockdown of biofilm-associated pro-inflammatory MMP9 in host macrophages. The resulting polyplexes were effective in vitro, eradicating MRSA biofilms and efficiently delivering siRNA to macrophages in vitro with concomitant knockdown of MMP9. These polyplexes were likewise effective in an in vivo murine wound biofilm model, significantly reducing bacterial load in the wound (∼99% bacterial clearance) and reducing MMP9 expression by 80% (qRT-PCR). This combination therapeutic strategy dramatically reduced wound purulence and significantly expedited wound healing. Taken together, these polyplexes provide an effective and translatable strategy for managing biofilm-infected wounds.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01587D
Ionogels have the advantages of thermal stability, non-volatility, ionic conductivity and environmental friendliness, and they can be used in the field of flexible electronics and soft robotics. However, their poor mechanical strength and complex preparation methods limit their practical application. Herein, we propose a simple strategy to improve the performance of ionogels by adjusting their phase separation behavior. In a polymer-ionic liquid (IL) binary system with an upper critical solution temperature (UCST) and Berghmans' point, the phase separation behavior will be frozen below the temperature corresponding to the Berghmans' point, and thus, the degree of phase separation can be adjusted by controlling the cooling rate. We found that a polyacrylamide (PAM)-IL binary system possessed a UCST and Berghmans' point and the resulting ionogels had excellent mechanical properties. Their tensile strength, tensile modulus, compressive strength and compressive modulus reached 31.1 MPa, 319.8 MPa, 122 MPa and 1.7 GPa, respectively, while these properties of the other ionogels were generally less than 10 MPa. Furthermore, they were highly transparent, stretchable, stable and multifunctional.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01360J
Non-contact optical temperature detection has shown a great promise in biological systems and microfluidics because of its outstanding spatial resolution, superior accuracy, and non-invasive nature. However, the thermal quenching of photoluminescence significantly hinders the practical applications of optical temperature probes. Herein, we report thermally enhanced green upconversion luminescence in Yb/Er/ZnGdO microflowers by a defect-assisted thermal distribution mechanism. A 1.6-fold enhancement in green emission was demonstrated as the temperature increased from 298 K to 558 K. Experimental results and dynamic analysis demonstrated that this behavior of thermally activating green upconversion luminescence originates from the emission loss compensation, which is attributed to thermally-induced energy transfer from defect levels to the green emitting level. In addition, the Yb/Er/ZnGdO microflowers can act as self-referenced radiometric optical thermometers. The ultrahigh absolute sensitivity of 1.61% K−1 and an excellent relative sensitivity of 15.5% K−1 based on the 4F9/2/2H11/2(2) level pair were synchronously achieved at room temperature. These findings provide a novel strategy for surmounting the thermal quenching luminescence, thereby greatly promoting the application of non-contact sensitive radiometric thermometers.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01055D
Despite the critical importance to carrier transport properties, studies on the control and prediction of crystal structures of molecular semiconductors have not been well-matured. To tackle this issue, we have developed “in silico crystallization” (ISC) protocols for simulating the brickwork (BW) crystal structures of methylchalcogenolated polycyclic aromatic hydrocarbons (PAHs). In this study, by carefully analyzing a BW-related polymorph of experimental crystal structures, an inclined brickwork (iBW) structure, we further extend the ISC protocol to simulate various BW-related crystal structures including iBW structures. Rational conditional branching in the simulation not only makes it possible to simulate eight polymorph candidates of methylchalcogenolated PAHs but also helps understand the relationship between the polymorphs. Furthermore, the relative favorability of each polymorphic candidate, i.e., the likelihood of the appearance among the polymorph candidates, can also be evaluated.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01386C
Cholesteric liquid crystal elastomers (CLCEs) that combine rubbery elasticity with structural colour from self-assembled helical nanostructures are of paramount importance for diverse applications such as biomimetic skins, adaptive optics and soft robotics. Despite great advances, it is challenging to integrate electrical sensing and colour-changing characteristics in a single CLCE system. Here, we report the design and synthesis of an ionic conductive cholesteric liquid crystal elastomer (iCLCE) through in situ Michael addition and free-radical photopolymerization of CLCE precursors on silane-functionalized polymer ionic liquid networks, in which robust covalent chemical bonding was formed at the interface. Thanks to superior mechanochromism and ionic conductivity, the resulting iCLCEs exhibit dynamic colour-changing and electrical sensing functions in a wide range upon mechanical stretching, and can be used for biomechanical monitoring during joint bending. Importantly, a capacitive elastomeric sensor can be constructed through facilely stacking iCLCEs, where the optical and electrical dual-signal reporting performance allows intuitive visual localization of pressure intensity and distribution. Moreover, proof-of-concept application of the iCLCEs has been demonstrated with human-interactive systems. The research disclosed herein can provide new insights into the development of bioinspired somatosensory materials for emerging applications in diverse fields such as human–machine interaction, prostheses and intelligent robots.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01417G
The ability to dynamically and reversibly control thermal transport in solid-state systems can redefine and propel a plethora of technologies including thermal switches, diodes, and rectifiers. Current material systems, however, do not possess the swift and large changes in thermal conductivity required for such practical applications. For instance, stimuli responsive materials, that can reversibly switch between a high thermal conductivity state and a low thermal conductivity state, are mostly limited to thermal switching ratios in the range of 1.5 to 4. Here, we demonstrate reversible thermal conductivity switching with an unprecedented 18× change in thermal transport in a highly flexible covalent organic framework with revolving imine bonds. The pedal motion of the imine bonds is capable of reversible transformations of the framework from an expanded (low thermal conductivity) to a contracted (high thermal conductivity) phase, which can be triggered through external stimuli such as exposure to guest adsorption and desorption or mechanical strain. We also show that the dynamic imine linkages endow the material with a negative Poisson's ratio, thus marking a regime of materials design that combines low densities with exceptional thermal and mechanical properties.
共2464条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.60 | 52 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/materhoriz
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Communications Reviews Minireviews Focus articles Comments